
(1,2,3,4-13C4)butanedioic acid
Overview
Description
(1,2,3,4-¹³C₄)Butanedioic acid, also known as ¹³C₄-succinic acid, is a stable isotope-labeled derivative of butanedioic acid (succinic acid). This compound features carbon-13 isotopes at all four positions of its carbon backbone, resulting in a molecular weight of 122.08 g/mol (compared to 118.09 g/mol for unlabeled succinic acid). It is primarily utilized as a tracer in metabolic studies, enabling precise tracking of biochemical pathways such as the tricarboxylic acid (TCA) cycle and organic acid metabolism .
Key applications include:
- Metabolic flux analysis: Monitoring succinate dynamics in cellular respiration .
- Synthetic chemistry: Serving as a labeled precursor for compounds like N⁶-succinyl adenosine-¹³C₄, a nucleotide derivative used in pharmacological research .
- Food and polymer research: Tracing metabolic pathways in fermented products or polymerization processes .
The compound is typically stored at -20°C in neat form with >95% purity to ensure isotopic integrity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of succinic acid-13C4 typically involves the synthesis of ordinary succinic acid, but with the use of cyanide or acetate containing carbon-13 isotopes as the carbon source. This isotope labeling allows for the incorporation of carbon-13 into the succinic acid molecule .
Industrial Production Methods: While specific industrial production methods for succinic acid-13C4 are not widely documented, the general approach involves the use of labeled precursors in a controlled synthesis environment. The process ensures high isotopic purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced to form succinic semialdehyde.
Substitution: It can undergo substitution reactions to form derivatives.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can form cyclic anhydrides (succinic anhydride) through dehydration reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Esterification: Alcohols and acid catalysts are used for esterification reactions.
Dehydration: Dehydration reactions typically require heat.
Major Products:
Oxidation: Various oxidation products.
Reduction: Succinic semialdehyde.
Esterification: Esters of succinic acid.
Dehydration: Succinic anhydride.
Scientific Research Applications
Chemistry: (1,2,3,4-13C4)butanedioic acid is used as a standard in quantitative mass spectrometry-based experiments. It helps in studying metabolic pathways and reaction mechanisms .
Biology: In biological research, it is used to trace metabolic processes and understand the role of succinic acid in cellular metabolism .
Medicine: this compound has been studied for its potential therapeutic effects, including its role in treating sepsis, cancer, and obesity. It is also used to evaluate the pharmacokinetics and tissue distribution of succinic acid in vivo .
Industry: In the industrial sector, succinic acid-13C4 is used as a precursor for the synthesis of various chemicals and materials. It is also employed in the production of biodegradable polymers .
Mechanism of Action
(1,2,3,4-13C4)butanedioic acid exerts its effects by participating in the citric acid cycle (Krebs cycle), where it serves as an electron donor in the production of fumaric acid and FADH2. This process is crucial for cellular energy production. Additionally, succinic acid has been shown to stimulate neural system recovery, bolster the immune system, and reduce the effects of hangovers by activating the degradation of acetaldehyde .
Comparison with Similar Compounds
Unlabeled Butanedioic Acid (Succinic Acid)
Key Differences :
- The ¹³C labeling allows (1,2,3,4-¹³C₄)butanedioic acid to serve as a non-radioactive tracer in metabolic networks, whereas unlabeled succinic acid is used for bulk biochemical processes or industrial polyester synthesis .
- Studies on tomato fruit under cold stress revealed elevated succinate levels in the TCA cycle, but isotopic labeling would enable precise quantification of flux rates .
Other Isotopically Labeled Organic Acids
- ¹³C-Citric Acid : Used to study earlier TCA cycle steps (e.g., citrate synthase activity). Unlike ¹³C₄-succinate, ¹³C-citrate provides insights into acetyl-CoA entry points .
- ¹³C-Fumaric Acid : Labels the TCA cycle intermediate after succinate dehydrogenase. Both ¹³C₄-succinate and ¹³C-fumarate are critical for mapping redox reactions but differ in labeling positions and downstream pathways.
Structurally Similar Diacids
Compound | Carbon Chain Length | Functional Groups | Key Applications |
---|---|---|---|
Malonic Acid | 3 carbons | Two carboxylic acids | Polymerization inhibitor |
Tartaric Acid | 4 carbons | Two carboxylic acids, two hydroxyl groups | Food additive (acidulant) |
Fumaric Acid | 4 carbons | Trans-dicarboxylic acid | Food preservative |
Comparison with (1,2,3,4-¹³C₄)Butanedioic Acid :
- Solubility and pKa: Succinic acid (pKa₁ = 4.2, pKa₂ = 5.6) has lower acidity than malonic acid (pKa₁ = 2.8) but similar solubility in water.
- Biological Permeability : The four-carbon chain of succinic acid enhances membrane permeability compared to malonic acid, making it more bioactive in cellular systems.
Metabolomics in Food Science
- In yoghurt fermentation, unlabeled butanedioic acid was identified as a key organic acid, but ¹³C₄-labeled variants could trace microbial contributions to acidification .
Polymer Chemistry
- Unlabeled succinic acid reacts with ethanediol to form polyesters (e.g., polybutylene succinate), releasing water . The ¹³C₄-labeled variant could track polymer degradation or monomer recycling in waste management studies.
Pharmacology
- The synthesis of N⁶-succinyl adenosine-¹³C₄ demonstrates the utility of ¹³C₄-succinic acid in creating isotopically labeled nucleotides for drug metabolism research .
Biological Activity
Overview
(1,2,3,4-13C4)butanedioic acid, also known as succinic acid-13C4, is a carbon-13 labeled form of succinic acid. This compound plays a crucial role in metabolic studies due to its ability to act as a tracer in various biochemical pathways. Its unique isotopic labeling allows researchers to track its incorporation into biological molecules, providing insights into metabolic fluxes and pathways.
- Molecular Formula : C4H6O4
- CAS Number : 201595-67-7
- Appearance : Colorless crystalline solid
- Thermal Stability : Good
This compound participates actively in the tricarboxylic acid (TCA) cycle. It is converted into fumarate by the enzyme succinate dehydrogenase, which is part of the electron transport chain essential for ATP production. The compound interacts with several enzymes and proteins involved in energy metabolism, including:
- Succinate Dehydrogenase
- Fumarase
- Malate Dehydrogenase
Energy Production
The compound is integral to energy production within aerobic organisms. Its role in the TCA cycle facilitates the generation of ATP, which is crucial for cellular functions.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cell Signaling : It can activate signaling pathways that regulate metabolism and energy expenditure.
- Gene Expression : The compound affects the expression of genes involved in metabolic processes.
- Thermogenesis : It induces uncoupling protein 1-dependent thermogenesis, aiding in body temperature regulation and energy expenditure.
Therapeutic Potential
Studies have shown potential therapeutic applications of this compound:
- Improvement of Glucose Tolerance : It has been reported to enhance glucose tolerance and ameliorate diet-induced obesity.
- Role in Hematopoiesis : The compound may play a role in blood cell formation.
- Applications in Sepsis and Cancer Treatment : Research suggests its utility in treating sepsis and various cancers.
Metabolic Tracing Studies
This compound has been used extensively as a tracer in metabolic studies. For instance:
- A study demonstrated its incorporation into metabolic pathways involving carbohydrates and fatty acids, allowing researchers to elucidate metabolic fluxes .
- Another research highlighted its role in understanding sex differences in glioblastoma metabolism by tracking glutamine uptake using isotopically labeled compounds .
Enzyme Interaction Studies
Research has shown that this compound can influence enzyme activity:
- It enhances the activity of succinate dehydrogenase and affects downstream signaling pathways related to energy metabolism .
Data Table: Summary of Biological Activities
Activity Type | Description |
---|---|
Energy Production | Facilitates ATP generation through the TCA cycle |
Cellular Signaling | Activates pathways regulating metabolism and thermogenesis |
Gene Expression | Modulates expression of metabolic genes |
Therapeutic Effects | Potential applications in treating obesity, sepsis, and cancer |
Q & A
Basic Research Questions
Q. How is (1,2,3,4-¹³C₄)butanedioic acid synthesized, and what are the critical purity considerations for its use in metabolic studies?
Synthesis typically involves introducing ¹³C-labeled precursors (e.g., ¹³C-enriched acetic acid or malonic acid derivatives) into the succinic acid backbone via chemical or enzymatic routes. Critical purity considerations include:
- Isotopic enrichment verification : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) ensures ≥99% isotopic purity to avoid interference in tracer studies .
- HPLC purification : ≥95% chemical purity is required to eliminate unlabeled contaminants, which could skew metabolic flux data .
- Storage stability : Stored at 2–8°C to prevent degradation and isotopic scrambling, as recommended for similar ¹³C-labeled carboxylic acids .
Q. What are the recommended storage conditions for (1,2,3,4-¹³C₄)butanedioic acid to ensure isotopic stability over time?
- Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis or oxidation, as per guidelines for ¹³C-labeled glutaric acid derivatives .
- Desiccation : Use anhydrous conditions to prevent isotopic exchange with water, which could dilute ¹³C enrichment .
- Limited shelf life : Labeled compounds with limited stability should be used within six months, with periodic purity checks via MS .
Advanced Research Questions
Q. How can (1,2,3,4-¹³C₄)butanedioic acid be integrated into ¹³C metabolic flux analysis (MFA) to elucidate TCA cycle dynamics in mammalian cell cultures?
- Tracer design : Administer ¹³C₄-butanedioic acid as a substrate to track its incorporation into TCA intermediates (e.g., citrate, α-ketoglutarate) via LC-MS or GC-MS. Isotopomer distributions reveal flux ratios between oxidative and reductive pathways .
- Data normalization : Use internal standards like ¹³C₄-PFOA (perfluorooctanoic acid) to correct for matrix effects in mass spectrometry, ensuring accurate quantification of labeled metabolites .
- Flux calculation : Apply computational tools (e.g., INCA, OpenFLUX) to model isotopic labeling patterns and infer flux rates through competing pathways like glycolysis vs. glutaminolysis .
Q. What strategies resolve isotopic interference when using (1,2,3,4-¹³C₄)butanedioic acid in complex biological matrices with overlapping mass spectra?
- High-resolution MS : Use Orbitrap or time-of-flight (TOF) systems to distinguish ¹³C₄-butanedioic acid (M+4) from endogenous unlabeled species (M+0) and partially labeled analogs (M+1–M+3) .
- Chromatographic separation : Optimize LC gradients to resolve co-eluting isomers (e.g., fumarate vs. succinate) that share similar fragmentation patterns .
- Isotope dilution analysis : Spike samples with ¹³C₈-labeled internal standards (e.g., ¹³C₈-PFOA) to correct for ion suppression/enhancement in electrospray ionization .
Q. How do researchers validate the isotopic integrity of (1,2,3,4-¹³C₄)butanedioic acid during long-term cell culture experiments?
- Periodic QC checks : Analyze aliquots of culture medium via LC-MS to confirm the absence of ¹³C loss due to microbial degradation or abiotic decomposition .
- Control experiments : Compare labeling patterns in wild-type vs. knockout cell lines (e.g., succinate dehydrogenase mutants) to verify pathway-specific tracer utilization .
- Cross-validation : Use complementary techniques like NMR to detect unexpected isotopic scrambling, such as ¹³C migration to adjacent carbons .
Q. Methodological Notes
- Sourcing : Prioritize suppliers like Sigma-Aldrich or Wellington Laboratories, which provide certificates of analysis (COA) for isotopic and chemical purity .
- Experimental design : Include negative controls (unlabeled butanedioic acid) and technical replicates to account for instrument variability .
- Data reporting : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) standards for transparency in isotopic tracer studies .
Properties
IUPAC Name |
(1,2,3,4-13C4)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-JCDJMFQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584023 | |
Record name | (~13~C_4_)Butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.059 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-67-7 | |
Record name | (~13~C_4_)Butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201595-67-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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